molecular formula C20H10Cl2N2O4S2 B329111 (5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B329111
M. Wt: 477.3 g/mol
InChI Key: ZQHOXEXDDYHPDJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furyl group, and chlorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chloro-4-nitrobenzaldehyde with 2-furylmethylidene-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furyl ketones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and thioxo groups may play a role in redox reactions, while the chlorinated phenyl groups could facilitate binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds like 2-thioxo-1,3-thiazolidin-4-one share a similar core structure but lack the furyl and chlorinated phenyl groups.

    Furyl Derivatives: Compounds containing the furyl group but with different substituents.

    Chlorinated Phenyl Compounds: Compounds with chlorinated phenyl groups but different core structures.

Uniqueness

(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H10Cl2N2O4S2

Molecular Weight

477.3 g/mol

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H10Cl2N2O4S2/c21-11-1-3-12(4-2-11)23-19(25)18(30-20(23)29)10-14-6-8-17(28-14)15-7-5-13(24(26)27)9-16(15)22/h1-10H/b18-10+

InChI Key

ZQHOXEXDDYHPDJ-VCHYOVAHSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S)Cl

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S)Cl

Origin of Product

United States

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